2-(4-bromo-2-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(4-bromo-2-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a brominated phenoxy group and a pyridinylmethyl group attached to an acetamide backbone. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:
Bromination: The starting material, 2-methylphenol, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield 4-bromo-2-methylphenol.
Etherification: The brominated phenol is then reacted with chloroacetic acid or its derivatives under basic conditions to form 2-(4-bromo-2-methylphenoxy)acetic acid.
Amidation: Finally, the acetic acid derivative is coupled with pyridin-3-ylmethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the phenoxy moiety.
Reduction: Reduction reactions may target the bromine atom or the acetamide group.
Substitution: The bromine atom can be substituted with other nucleophiles in a typical nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Products may include dehalogenated compounds or reduced amides.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.
Materials Science: It could be used in the synthesis of polymers or advanced materials.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors due to its structural features.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Diagnostics: Could be used in the development of diagnostic agents.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Manufacturing: May be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, altering their activity. The brominated phenoxy group and pyridinylmethyl moiety could play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide
- 2-(4-fluoro-2-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide
- 2-(4-iodo-2-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide
Uniqueness
The presence of the bromine atom in 2-(4-bromo-2-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide may confer unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can influence the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-11-7-13(16)4-5-14(11)20-10-15(19)18-9-12-3-2-6-17-8-12/h2-8H,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIAMPOVWQAULW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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